molecular formula C4H7Cl3O2Si B1584619 2-(Carbomethoxy)ethyltrichlorosilane CAS No. 18147-81-4

2-(Carbomethoxy)ethyltrichlorosilane

Cat. No. B1584619
CAS RN: 18147-81-4
M. Wt: 221.54 g/mol
InChI Key: GHWAWUSLARFVNH-UHFFFAOYSA-N
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Description

2-(Carbomethoxy)ethyltrichlorosilane, also known as METHYL (3-TRICHLOROSILYLPROPIONATE), is an organochlorosilane . It has a molecular formula of C4H7Cl3O2Si and a molecular weight of 221.54 g/mol .


Synthesis Analysis

Organosilanes, like 2-(Carbomethoxy)ethyltrichlorosilane, are primary building blocks used to manufacture surface-modified silicas . They can be synthesized by two different synthetic pathways: hydrosilation and via a Grignard reagent . Hydrosilation is the reaction of an alkene with chlorosilane in the presence of a platinum catalyst . The Grignard reaction involves reacting an alkyl magnesium halide with tetrachlorosilane in a dry solvent such as ether .


Molecular Structure Analysis

The molecular structure of 2-(Carbomethoxy)ethyltrichlorosilane consists of a carbomethoxyethyl group attached to a trichlorosilane . The exact mass of the molecule is 219.92800 .


Chemical Reactions Analysis

In a study, the sensing plate was soaked in a 0.5 mM 2-carbomethoxy ethyltrichlorosilane (CMETS) solution of CMETS in toluene at −15 °C for 1 h . The ester group was produced .


Physical And Chemical Properties Analysis

2-(Carbomethoxy)ethyltrichlorosilane has a boiling point of 90ºC , a density of 1.325 g/mL , and a refractive index of 1.448 at 20˚C . It also has a flash point of >43 °C .

Scientific Research Applications

Polymer Synthesis and Modification

Ethyltrichlorosilane, a close relative of 2-(Carbomethoxy)ethyltrichlorosilane, has been utilized in the synthesis of polymers. For instance, ethylmethoxypolysiloxanes were prepared using ethyltrichlorosilane, revealing its utility in creating polymers with varying silicon atom chains (Okawara, 1955). Additionally, the modification of PBO fibers using polysiloxane microtubes derived from ethyltrichlorosilane illustrates its application in enhancing material properties (Ma et al., 2017).

Advanced Functional Polymers

A novel reactive ladder-like polysilsesquioxane with 2-(4-chloromethyl phenyl) ethyl groups was synthesized using a compound similar to 2-(Carbomethoxy)ethyltrichlorosilane. This polymer shows potential in initiating atom transfer radical polymerization and as a precursor for various advanced functional polymers (Liu et al., 2001).

Surface Modification and Material Science

Ethyltrichlorosilane has been used in modifying surfaces, such as in the preparation of superhydrophobic glass fiber. Polysiloxane nanowires derived from ethyltrichlorosilane were grafted onto glass fiber surfaces, significantly enhancing their hydrophobicity and interfacial properties (Lv et al., 2018).

Electrochemistry and Battery Technology

Novel silane compounds, related to 2-(Carbomethoxy)ethyltrichlorosilane, have been synthesized for use as electrolyte solvents in lithium-ion batteries. These compounds have shown excellent performance in terms of stability, conductivity, and safety features (Amine et al., 2006).

Safety And Hazards

This compound is classified as a flammable liquid and can cause severe skin burns and eye damage . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for 2-(Carbomethoxy)ethyltrichlorosilane are not mentioned in the search results, organosilanes in general are gaining attention due to their unique characteristics and potential in a variety of fields . They are used in the detection of small biomolecules, ions, cancer cells, and antibody–antigen immunoassaying .

properties

IUPAC Name

methyl 3-trichlorosilylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3O2Si/c1-9-4(8)2-3-10(5,6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWAWUSLARFVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066321
Record name Methyl 3-(trichlorosilyl)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carbomethoxy)ethyltrichlorosilane

CAS RN

18147-81-4
Record name Propanoic acid, 3-(trichlorosilyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18147-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(trichlorosilyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(trichlorosilyl)-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-(trichlorosilyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(trichlorosilyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.200
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Record name Methyl 3-(trichlorosilyl)propanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
J Zou, SM Kauzlarich - Journal of Cluster Science, 2008 - Springer
The feasibility of using silanization as a general tool to functionalize the surface of silicon nanoparticles (NPs) has been investigated in detail. Silicon NPs were prepared from reduction …
Number of citations: 72 link.springer.com
Y Takebe, Y Shirota, T Ohtake, N Mino, K Ogawa - Advanced Materials' 93, 1994 - Elsevier
For the purpose of developing antifogging thin films which excel in transparency, chemically adsorbed monolayers containing poly(ethylene oxide) chains have been prepared on a …
Number of citations: 0 www.sciencedirect.com
J Nakanishi, Y Kikuchi, T Takarada… - Journal of the …, 2004 - ACS Publications
Cell-culturing substrates where cell adhesion can be switched on by external stimuli during cell cultivation are useful scaffolds for tissue engineering, cell-based drug screening, and …
Number of citations: 190 pubs.acs.org
T Isono, H Tanaka, T Ogino - e-Journal of Surface Science and …, 2007 - jstage.jst.go.jp
We have investigated the effect of chemical state control of the Si substrate surfaces for the formation of lowdefective uniform supported lipid bilayers. To form supported lipid bilayers, …
Number of citations: 23 www.jstage.jst.go.jp
J Wang, K Sato, Y Yoshida, K Sakai, T Kiwa - Photonics, 2022 - mdpi.com
… (2) The sensing plate was incubaed in a 0.5 mM 2-carbomethoxy ethyltrichlorosilane (… (2) The sensing plate was incubaed in a 0.5 mM 2-carbomethoxy ethyltrichlorosilane (CMETS) …
Number of citations: 4 www.mdpi.com
S Gupta, E Pfannkoch, FE Regnier - Analytical Biochemistry, 1983 - Elsevier
Approximately one-third of all proteins reported in the literature have a pI sufficiently high to be resolved by cation-exchange chromatography. This paper reports the preparation and …
Number of citations: 49 www.sciencedirect.com
Y Sato, E Yamamoto, S Takakuwa, T Kato… - … of Chromatography A, 2008 - Elsevier
A methylcellulose-immobilized weak cation-exchange (MC-WCX) silica-based restricted-access material (RAM) was developed. The MC-WCX consists of an MC outer surface and 2-…
Number of citations: 27 www.sciencedirect.com
K Fukazawa, Q Li, S Seeger, K Ishihara - Biosensors and Bioelectronics, 2013 - Elsevier
A sensing interface for specific protein capture was fabricated using a novel molecular imprinting (MIP) process. Bovine serum albumin (BSA) and ovalbumin (OVA) were imprinted on a …
Number of citations: 31 www.sciencedirect.com
M Brogly, O Noel, H Awada… - Journal of Physics …, 2007 - iopscience.iop.org
Adhesive properties of a polymer surface results from the complex contribution of surface chemistry and activation of sliding and dissipating mechanisms within the polymer surface layer…
Number of citations: 1 iopscience.iop.org
N Misawa, S Yamamura, K Yong-Hoon, R Tero… - Chemical physics …, 2006 - Elsevier
Avidin molecules were immobilized on a COOH-modified SiO 2 /Si(100) surface with subnano-level flatness (root-mean-square (rms) roughness ≈0.1nm) forming covalent bonds …
Number of citations: 42 www.sciencedirect.com

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